molecular formula C26H24N2O8 B13086922 5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

Cat. No.: B13086922
M. Wt: 492.5 g/mol
InChI Key: VBPKLRDOMGTPHQ-NRFANRHFSA-N
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Description

“5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate” is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzyl, nitrophenyl, and phenylmethoxycarbonylamino, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate” typically involves multi-step organic reactions. The process may start with the protection of functional groups, followed by selective reactions to introduce the benzyl, nitrophenyl, and phenylmethoxycarbonylamino groups. Common reagents used in these reactions include benzyl chloride, 2-nitrophenol, and phenylmethoxycarbonyl chloride. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate” can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be used in the study of enzyme-substrate interactions and protein-ligand binding due to its multiple functional groups.

Medicine

In medicine, this compound may have potential applications as a drug candidate or a precursor for the synthesis of pharmaceuticals. Its functional groups may interact with biological targets to exert therapeutic effects.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of “5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate” involves its interaction with molecular targets such as enzymes, receptors, or proteins. The benzyl, nitrophenyl, and phenylmethoxycarbonylamino groups may bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • “5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate”
  • “5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)hexanedioate”

Uniqueness

“5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate” is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H24N2O8

Molecular Weight

492.5 g/mol

IUPAC Name

5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

InChI

InChI=1S/C26H24N2O8/c29-24(34-17-19-9-3-1-4-10-19)16-15-21(27-26(31)35-18-20-11-5-2-6-12-20)25(30)36-23-14-8-7-13-22(23)28(32)33/h1-14,21H,15-18H2,(H,27,31)/t21-/m0/s1

InChI Key

VBPKLRDOMGTPHQ-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OC2=CC=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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